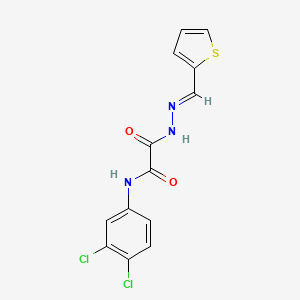

![molecular formula C21H18FN5O2S B2561096 N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 894033-03-5](/img/structure/B2561096.png)

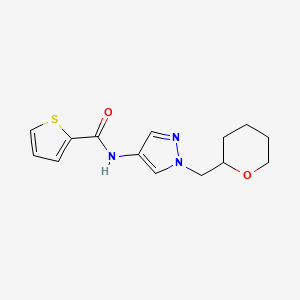

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

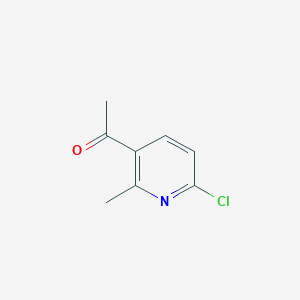

“N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide” is a complex organic compound. It is part of a class of compounds known as thiazolo[3,2-b][1,2,4]triazole-6-ones . These compounds are of interest in the field of medicinal chemistry due to their potential anticancer properties .

Synthesis Analysis

The synthesis of similar compounds involves a three-component and three-stage synthetic protocol . The intermediates of S-alkylated 1,2,4-triazoles were obtained by treating triazoles with 2-bromo-4′-fluoroacetophenone . The final compounds were obtained by cyclization of S-alkylated 1,2,4-triazoles in sulfuric acid media, at 0°C .Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold . The presence of fluorine in the molecule has been confirmed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the treatment of triazoles with 2-bromo-4′-fluoroacetophenone, followed by cyclization in sulfuric acid media .科学的研究の応用

Synthesis Methodologies

Research into the synthesis of compounds with complex structures like "N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide" often involves innovative approaches to enhance efficiency and efficacy. For instance, the microwave-assisted synthesis technique has been applied to create hybrid molecules containing specific moieties, demonstrating significant antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Such methodologies highlight the potential for developing new compounds with desired biological properties.

Structural Characterization

The detailed structural characterization of novel compounds provides essential insights into their potential applications. Studies employing synchrotron X-ray powder diffraction have elucidated the crystal structures of compounds, revealing their isostructural nature and facilitating understanding of their physical properties (Gündoğdu et al., 2017). This level of structural insight is critical for the development of compounds with specific functionalities.

Biological Activities

Compounds with structures similar to "this compound" have been explored for a range of biological activities. For example, derivatives of N-(4-substituted-thiazolyl)oxamic acid have shown potent antiallergy activity, indicating the therapeutic potential of such compounds in medical applications (Hargrave et al., 1983). Additionally, the synthesis and characterization of celecoxib derivatives have been studied for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, suggesting a broad spectrum of potential therapeutic uses (Küçükgüzel et al., 2013).

将来の方向性

作用機序

Target of Action

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide is a potent analgesic and anti-inflammatory agent . The primary targets of this compound are the cyclooxygenase (COX1 and COX2) isoforms . These enzymes are involved in the synthesis of prostaglandins, which play a key role in mediating inflammation, pain, and fever.

Mode of Action

The compound this compound interacts with its targets, the COX1 and COX2 enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

By inhibiting the COX enzymes, this compound affects the arachidonic acid pathway . This leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. As a result, the downstream effects include reduced inflammation and alleviation of pain.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of COX enzymes and the subsequent reduction in prostaglandin production . This leads to a decrease in inflammation and pain at the cellular level.

特性

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O2S/c1-13-3-2-4-16(11-13)24-20(29)19(28)23-10-9-17-12-30-21-25-18(26-27(17)21)14-5-7-15(22)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCPKMCNMMVEGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2561023.png)

![6-Chloro-5-fluoro-5'-methylspiro[1H-3,1-benzoxazine-4,3'-piperidine]-2-one;hydrochloride](/img/structure/B2561030.png)

![N-(1,3-benzothiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2561033.png)

![N-(3-fluoro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea](/img/structure/B2561034.png)

![2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2561035.png)